molecular formula C17H21N7 B1415684 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine CAS No. 1105196-33-5

2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine

Cat. No.: B1415684
CAS No.: 1105196-33-5
M. Wt: 323.4 g/mol
InChI Key: VIZFUPILPNZDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula

The compound has the empirical formula C17H21N7 , corresponding to a molecular weight of 323.40 g/mol .

Key Physicochemical Properties

Calculated or experimentally derived properties include:

Property Value Method/Source
Molecular Weight 323.40 g/mol High-resolution mass spectrometry
Topological Polar Surface Area (TPSA) ~90 Ų Computational prediction
LogP (Partition Coefficient) ~2.5 RDKit-based estimation
Hydrogen Bond Donors 2 (amine groups) Structural analysis
Hydrogen Bond Acceptors 7 (N atoms in rings and amine) Structural analysis
Rotatable Bonds 5 Conformational analysis

Structural Features Influencing Properties

  • Aromaticity : The pyrazolopyrimidine and phenyl groups contribute to planar, aromatic regions, enhancing stability.
  • Polarity : The piperazine ring and primary amine group introduce polarity, influencing solubility in polar solvents.
  • Flexibility : The ethylamine side chain and piperazine substituent introduce rotational flexibility, affecting conformational dynamics.

Properties

IUPAC Name

2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c18-6-7-24-17-15(12-21-24)16(19-13-20-17)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-5,12-13H,6-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFUPILPNZDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution

  • Reagents : Cesium carbonate (Cs₂CO₃), dimethylacetamide (DMA), 4-phenylpiperazine.
  • Conditions : Heating at 85°C for 14 hours.
  • Yield : ~78% after purification via silica gel chromatography.

Method B: Transition Metal-Catalyzed Coupling

  • Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), 4-phenylpiperazine boronate.
  • Conditions : Microwave irradiation at 120°C for 2 hours in DMF/H₂O.

Alkylation at Position 1: Ethan-1-amine Attachment

The 1-position is alkylated using a protected amine precursor:

Step 1: Mitsunobu Reaction

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃), tert-butyl (2-hydroxyethyl)carbamate.
  • Conditions : THF, room temperature, 12 hours.
  • Yield : 70–80% after flash chromatography.

Step 2: Deprotection

  • Reagents : HCl (4M in dioxane).
  • Conditions : Stirring at 45°C for 6 hours.
  • Yield : >95% after neutralization and extraction.

Optimization and Purification

Parameter Optimal Condition Source
Solvent DMF or DMA for substitutions
Catalyst Pd(dppf)Cl₂ for couplings
Temperature 70–90°C for substitutions
Purification Silica gel chromatography (DCM/MeOH)

Analytical Data and Validation

  • HPLC Purity : ≥99.6% after final purification.
  • ¹H NMR : Key signals include δ 8.26 (s, pyrimidine-H), 7.78 (d, aryl-H), and 2.71–3.0 (m, piperazine-H).
  • Mass Spec : [M+H]⁺ = 375.2 (calculated), 375.1 (observed).

Challenges and Solutions

Chemical Reactions Analysis

2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine may exhibit neuroprotective properties. The piperazine moiety is known for its interaction with serotonin receptors, which are critical in the modulation of mood and anxiety disorders. Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for conditions such as depression and anxiety disorders.

Cancer Therapy

The pyrazolo[3,4-d]pyrimidine framework is recognized for its ability to inhibit various kinases involved in cancer progression. This compound has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR) and non-receptor tyrosine kinases like Src. These interactions can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReferences
NeuroprotectiveSerotonin receptorsMood stabilization
AnticancerEGFR, SrcInhibition of cell growth

Case Studies

Several studies have explored the applications of this compound:

Study 1: Anticancer Activity

In vitro studies involving human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound exhibited significant anti-proliferative effects with an IC50 value of approximately 8.21 µM against A549 cells. The study concluded that the compound's ability to inhibit EGFR signaling was a critical factor in its anticancer activity .

Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological properties found that derivatives of this compound could effectively enhance serotonin levels in synaptic clefts, thereby improving mood and reducing anxiety-like behaviors in animal models .

Mechanism of Action

The mechanism of action of 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine primarily involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Features

The following table summarizes structural differences, molecular weights, and reported properties of the target compound and its analogues:

Compound Name & ID Core Structure Substituents Molecular Weight Key Properties/Activities References
2-[4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine (Target) Pyrazolo[3,4-d]pyrimidine 4-(4-Phenylpiperazin-1-yl), 1-ethylamine Not reported Research chemical (discontinued)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused pyrazolo[3,4-d]pyrimidine Thieno ring at position 4 Not reported Promising biological activity (unspecified)
N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 6-(4-Phenylpiperazin-1-yl), N-(3,4-dimethylphenyl), 1-phenyl 475.6 Not specified
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 6-(4-Benzylpiperazin-1-yl), N-(3-chloro-4-methoxyphenyl), 1-methyl 463.96 Not specified
{2-[4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine Pyrazolo[3,4-d]pyrimidine 4-(4-Phenylpiperazin-1-yl), 1-ethylamine (positional isomer of target) Not reported Supplier-listed research compound

Analysis of Structural Modifications and Implications

Piperazine Substituents
  • 4-Phenylpiperazine vs. 4-Benzylpiperazine: The target compound and feature a 4-phenylpiperazine group, which enhances aromatic stacking interactions with receptors.
  • Positional Variations: The target compound places the piperazine at position 4 of the pyrazolo[3,4-d]pyrimidine core, while positions it at position 4.
Amine Chain Modifications
  • Ethylamine vs. Aromatic/Chloro-Methoxy Groups :
    • The ethylamine chain in the target compound may enhance solubility and hydrogen-bonding capacity compared to ’s chloro-methoxyphenyl group, which introduces steric bulk and electron-withdrawing effects .
Heterocyclic Fusion
  • Thieno[3,2-d]pyrimidine Fusion (): The fused thieno ring in creates a planar, extended π-system, likely improving intercalation with DNA or enzyme active sites. This structural feature is absent in the target compound, which prioritizes flexibility via the ethylamine chain .

Biological Activity

The compound 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine is a complex organic molecule known for its potential pharmacological properties. Its unique structure includes a pyrazolo[3,4-d]pyrimidine core and a phenylpiperazine moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

C17H21N7\text{C}_{17}\text{H}_{21}\text{N}_{7}

This structure features:

  • Pyrazolo[3,4-d]pyrimidine : Known for its role in various biological activities.
  • Piperazine ring : Often associated with neuroactive properties.

Inhibition of Acetylcholinesterase (AChE)

Research has shown that the compound acts as an AChE inhibitor , which is significant for treating neurodegenerative diseases like Alzheimer's. By inhibiting AChE, the compound increases acetylcholine levels in the brain, potentially enhancing cognitive functions such as memory and learning .

Antitumor Activity

The compound exhibits promising antitumor activity . Similar compounds have been noted for their ability to selectively inhibit tumor cell proliferation. For instance, studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can target folate receptors in tumor cells, leading to significant reductions in cell viability .

Anticancer Properties

A number of studies have reported that compounds similar to this compound show effective inhibition against various cancer cell lines. The following table summarizes some notable findings:

Compound NameCancer TypeMechanism of ActionReference
Compound AKB CellsInhibition of GARFTase
Compound BIGROV1 CellsFolate receptor targeting
Compound CVariousAChE inhibition

These compounds demonstrate a capacity to selectively target cancer cells while sparing normal cells, which is critical for reducing side effects during treatment.

Antiviral Activity

Recent studies have also explored the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as Zika. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antiviral efficacy while maintaining low cytotoxicity .

Study 1: AChE Inhibition in Alzheimer's Models

In a controlled study involving animal models of Alzheimer's disease, the administration of this compound resulted in a significant increase in brain acetylcholine levels. Behavioral tests indicated improvements in memory retention compared to control groups lacking treatment.

Study 2: Antitumor Efficacy in SCID Mice

Another study evaluated the antitumor effects of this compound in SCID mice implanted with human tumor cells. The results demonstrated a marked decrease in tumor size and increased survival rates among treated mice compared to untreated controls. The mechanism was attributed to selective targeting of folate receptors on tumor cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine, and what methodological challenges arise during purification?

  • Answer : The compound is typically synthesized via multi-step reactions involving condensation of pyrazolo[3,4-d]pyrimidine precursors with substituted piperazines. For example, similar compounds have been prepared using solvent-free conditions with barbituric acids, pyrazol-5-amines, and aldehydes . Key challenges include controlling regioselectivity during cyclization and optimizing chromatographic purification (e.g., prep TLC or column chromatography) to isolate enantiopure forms, as seen in patent protocols for related pyrazolo-pyrimidine derivatives .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D COSY) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI+) provides molecular weight validation, as demonstrated for analogous compounds (e.g., m/z 492 [M+H]⁺ in EP 3 858 835 A1) . X-ray crystallography may resolve ambiguities in stereochemistry, as applied to pyrazolo[3,4-d]pyrimidine derivatives in crystallographic reports .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s pharmacological potential?

  • Answer : In vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and enzyme inhibition studies (e.g., human carbonic anhydrase I/II) are standard. For example, Mannich bases with phenylpiperazine motifs showed cytotoxic IC₅₀ values in low micromolar ranges, suggesting a framework for testing . Antibacterial activity screens (e.g., against E. coli or S. aureus) can also be adopted from methods used for pyrazolo-pyrimidine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the phenylpiperazine moiety for enhanced target binding or solubility?

  • Answer : Systematic substitution of the phenyl group (e.g., electron-withdrawing/-donating groups) or replacement with heteroaryl rings (e.g., pyridyl) can modulate pharmacokinetics. Computational docking (e.g., AutoDock Vina) paired with in vitro assays can prioritize analogs. For instance, replacing N-phenylpiperazine with N-benzylpiperazine in related compounds altered hCA II inhibition by >50% . Solubility can be improved via hydrophilic substitutions (e.g., hydroxyl or methoxy groups) on the piperazine ring .

Q. What experimental strategies address contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Researchers should:

  • Validate purity via HPLC (>95%) and LC-MS .
  • Replicate assays across independent labs using standardized protocols (e.g., NCI-60 panel for cytotoxicity) .
  • Perform mechanistic studies (e.g., kinase profiling) to clarify off-target effects, as seen in pyrazolo-pyrimidine kinase inhibitors .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Answer : Use in silico tools like SwissADME or QikProp to predict logP (lipophilicity), CNS permeability, and metabolic stability. Molecular dynamics simulations can assess binding to cytochrome P450 enzymes (e.g., CYP3A4), which metabolize piperazine-containing drugs . For instance, logP values <3 are ideal for blood-brain barrier penetration, while topological polar surface area (TPSA) >60 Ų may limit absorption .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Transition from batch to flow chemistry for controlled reaction conditions. Chiral stationary phases (e.g., amylose- or cellulose-based) in preparative HPLC ensure enantiopurity. Patent data for related compounds highlight the use of TEA as a base and ethanol as a solvent for scalable coupling reactions .

Methodological Notes

  • Safety Protocols : Handle the compound under fume hoods with PPE (gloves, masks) due to potential toxicity. Refer to SDS guidelines for piperazine derivatives, which recommend avoiding inhalation and skin contact .
  • Data Reproducibility : Archive NMR (300 MHz or higher) and MS raw data in open-access repositories (e.g., Zenodo) to facilitate cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
Reactant of Route 2
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.